molecular formula C6H9N3O B3354816 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- CAS No. 61191-40-0

2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-

Cat. No.: B3354816
CAS No.: 61191-40-0
M. Wt: 139.16 g/mol
InChI Key: AZBGMCBTHHPFMF-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- is a heterocyclic compound featuring a pyridinone core with a hydrazinyl (-NH-NH₂) substituent at position 4 and a methyl group at position 6. The pyridinone moiety is tautomeric with 2-hydroxypyridine, existing in equilibrium between the keto and enol forms . This tautomerism influences its reactivity and biological interactions.

For example, 2-hydrazinyl-6-methylpyrimidin-4(3H)-one derivatives are prepared by refluxing hydrazine hydrate with carbonyl-containing precursors in ethanol . Similar methods likely apply to the target compound.

Properties

IUPAC Name

4-hydrazinyl-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-5(9-7)3-6(10)8-4/h2-3H,7H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBGMCBTHHPFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484652
Record name 4-hydrazinyl-6-methyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61191-40-0
Record name 4-hydrazinyl-6-methyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate in ethanol under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group. The product is then isolated by distillation and purification processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides or nitroso compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name Core Structure Substituents (Position) Key Applications/Activities Reference
2(1H)-Pyridinone, 4-hydrazinyl-6-methyl Pyridinone Hydrazinyl (4), Methyl (6) Potential pharmacophore for antiviral/antitumor agents
2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(3H)-Pyrimidinone Pyrimidinone Benzimidazolylamino (2), Methyl (6) Anticancer, enzyme inhibition
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one Pyridazinone Phenyl (2), 4-Methylphenyl (6) Antinociceptive activity
5-Ethyl-6-methyl-3-[[1-(2-naphthalenyl)ethyl]amino]-2(1H)-Pyridinone Pyridinone Ethyl (5), Methyl (6), Naphthyl-substituted amino (3) HIV reverse transcriptase inhibition

Functional Group Impact on Bioactivity

  • Methyl Group: The methyl group at position 6 increases lipophilicity, improving membrane permeability. This is seen in 6-methylpyridinone derivatives with enhanced pharmacokinetic profiles .
  • Comparison with Pyridazinones: Pyridazinone derivatives (e.g., 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one) exhibit antinociceptive activity due to their planar structure and electron-withdrawing carbonyl group, but lack the hydrazinyl group’s chelating ability .

Key Findings :

  • Hydrazinyl and amino substituents enhance binding to biological targets, as seen in HIV inhibitors .
  • Pyridinones with bulky aromatic groups (e.g., naphthyl) show higher metabolic stability compared to smaller substituents .

Tautomerism and Reactivity

The pyridinone-hydrazinyl system’s tautomeric behavior (similar to 2-hydroxypyridine ) allows for versatile reactivity. For example, the hydrazinyl group can undergo cyclization or form Schiff bases, enabling the synthesis of fused heterocycles (e.g., pyrazolo-pyridinones in ).

Q & A

Q. What are the optimal synthetic routes for 4-hydrazinyl-6-methyl-2(1H)-pyridinone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions involving hydrazine derivatives. For example, refluxing dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol, followed by rearrangement in acetic acid, yields structurally related pyrazolone intermediates . Key parameters include:

  • Temperature control : Maintain reflux conditions (70–80°C) to avoid side reactions.
  • Catalyst selection : Use acetic acid or sodium acetate to enhance reaction efficiency.
  • Purification : Recrystallize the product using ethanol/water mixtures to achieve >90% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 4-hydrazinyl-6-methyl-2(1H)-pyridinone?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the hydrazinyl group (δ 6.5–8.0 ppm for NH protons) and methyl substituents (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., C7_7H9_9N3_3O).
  • High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key safety considerations when handling 4-hydrazinyl-6-methyl-2(1H)-pyridinone in the laboratory?

Methodological Answer:

  • Hazards : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Protective measures : Use nitrile gloves, fume hoods, and safety goggles. Avoid dust formation via wet handling.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) aid in understanding the reactivity of 4-hydrazinyl-6-methyl-2(1H)-pyridinone?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazinyl group’s lone pairs may dominate HOMO, indicating reactivity toward electrophiles .
  • Molecular docking : Screen against biological targets (e.g., enzymes) to assess binding affinity. Use software like AutoDock Vina with PyMOL for visualization .

Q. What strategies can resolve contradictions in spectral data during structural elucidation of derivatives?

Methodological Answer:

  • Cross-validation : Combine XRD (for crystal structure determination) with 1^1H-15^{15}N HMBC NMR to confirm hydrogen bonding networks and tautomeric forms .
  • Isotopic labeling : Synthesize 15^{15}N-labeled hydrazinyl derivatives to simplify NMR assignments and resolve overlapping signals .

Q. How does the hydrazinyl group influence the compound’s coordination chemistry, and what modifications enhance its chelating properties?

Methodological Answer:

  • Chelation studies : React with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water solutions. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands at 400–500 nm .
  • Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to the pyridinone ring to stabilize metal complexes. Confirm stability constants via potentiometric titrations .

Q. What experimental approaches can address regioselectivity challenges in synthesizing 4-hydrazinyl-6-methyl-2(1H)-pyridinone derivatives?

Methodological Answer:

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions on the pyridinone ring, followed by trapping with electrophiles .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity by heating at 100°C for 10–15 minutes in sealed vessels .

Data Contradiction and Validation

Q. How should researchers analyze conflicting data on the compound’s tautomeric equilibrium in different solvents?

Methodological Answer:

  • Solvent-dependent studies : Use 1^1H NMR in DMSO-d6_6 vs. CDCl3_3 to observe shifts in NH proton signals, indicating keto-enol tautomerism.
  • Computational modeling : Compare solvent polarity effects on tautomer stability using COSMO-RS simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-
Reactant of Route 2
2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-

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